molecular weight and formula of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide
molecular weight and formula of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide
Abstract
This technical guide provides a comprehensive overview of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide, a novel chemical entity with significant potential in modern drug discovery. The strategic incorporation of a cyclopropyl group and a gem-difluorocyclohexyl moiety suggests a compound designed for enhanced metabolic stability, potent biological activity, and favorable pharmacokinetic properties. This document details the molecule's fundamental chemical properties, outlines a robust synthetic pathway, predicts its key analytical signatures for structural confirmation, and delves into the scientific rationale for its design, highlighting its potential applications for researchers, medicinal chemists, and drug development professionals.
Introduction: Rationale and Potential Significance
The pursuit of novel chemical matter with improved "drug-like" properties is a cornerstone of modern pharmaceutical research. The design of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide is a prime example of a targeted strategy to address common challenges in drug development, such as metabolic instability and off-target effects. The inclusion of the cyclopropyl ring, a motif present in over 60 marketed pharmaceutical agents, is known to enhance potency, introduce conformational rigidity, and improve metabolic stability.[1] Concurrently, the gem-difluorocyclohexyl group serves as a valuable bioisostere, capable of modulating lipophilicity and pKa, while also blocking sites of oxidative metabolism.[2][3] This guide aims to provide a detailed scientific foundation for the synthesis, characterization, and potential utility of this promising molecule.
Core Molecular Attributes
A thorough understanding of the fundamental physicochemical properties of a compound is critical for its development and application.
Chemical Structure and Formula
The systematic IUPAC name for the title compound is 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide. Its structure is characterized by a central acetamide core, with a cyclopropyl group at the alpha-position to the carbonyl and a 4,4-difluorocyclohexyl substituent on the amide nitrogen.
Molecular Formula: C₁₁H₁₆F₂NO
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide.
| Property | Value |
| Molecular Weight | 233.25 g/mol |
| Monoisotopic Mass | 233.1227 u |
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| Calculated logP (XLogP3) | 2.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
These values are computationally derived and provide a preliminary assessment of the molecule's properties.
Synthetic Protocol: A Reliable Pathway
The synthesis of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide can be efficiently achieved through a convergent synthesis strategy, culminating in an amide bond formation. The key precursors are cyclopropylacetic acid and 4,4-difluorocyclohexanamine.
Synthesis of Precursors
4,4-Difluorocyclohexanamine: This precursor can be synthesized from commercially available 4,4-difluorocyclohexanone. A standard method involves reductive amination, where the ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
Cyclopropylacetic acid: This reagent is commercially available. Alternatively, it can be prepared from cyclopropylmethyl bromide via the formation of a Grignard reagent followed by carboxylation with carbon dioxide.
Amide Coupling Reaction
The final step involves the formation of the amide bond between cyclopropylacetic acid and 4,4-difluorocyclohexanamine. Due to the potential for a competing acid-base reaction, a coupling agent is necessary to activate the carboxylic acid.[4] Two highly effective and widely used methods are presented below.
Method A: DCC Coupling
N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and effective coupling reagent.[5][6]
-
Step 1: Activation. Cyclopropylacetic acid (1.0 eq) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). DCC (1.1 eq) is added, and the mixture is stirred at room temperature for 15-30 minutes. This forms a highly reactive O-acylisourea intermediate.
-
Step 2: Amidation. 4,4-difluorocyclohexanamine (1.0 eq) is added to the reaction mixture.
-
Step 3: Reaction Monitoring and Workup. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the dicyclohexylurea (DCU) byproduct, which is poorly soluble, is removed by filtration. The filtrate is then subjected to a standard aqueous workup and purification by column chromatography.
Method B: HATU Coupling
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a modern and highly efficient coupling reagent known for its rapid reaction times and high yields.[7][8]
-
Step 1: Reaction Setup. Cyclopropylacetic acid (1.0 eq), 4,4-difluorocyclohexanamine (1.0 eq), and HATU (1.1 eq) are dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Step 2: Base Addition. A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 eq), is added to the mixture.
-
Step 3: Reaction and Purification. The reaction is stirred at room temperature until completion (as monitored by TLC or LC-MS). The product is then isolated through an aqueous workup and purified by column chromatography.
Caption: Synthetic workflow for 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide.
Structural Elucidation: Predicted Analytical Data
Confirmation of the molecular structure is paramount. Based on known spectroscopic data for analogous compounds, the following analytical signatures are predicted for 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl and difluorocyclohexyl moieties. The cyclopropyl protons will likely appear in the upfield region (δ 0.2-1.0 ppm) as complex multiplets.[9] The methylene protons adjacent to the carbonyl (C2-H) are expected around δ 2.1-2.3 ppm. The protons of the difluorocyclohexyl ring will be observed in the range of δ 1.5-2.2 ppm, with the proton on the nitrogen-bearing carbon (C1'-H) appearing further downfield (δ 3.8-4.2 ppm). The amide proton (N-H) will likely be a broad singlet or a doublet in the region of δ 5.5-7.5 ppm.
-
¹³C NMR: The carbon spectrum will show distinct signals for each carbon environment. The cyclopropyl carbons are expected in the range of δ 5-15 ppm. The carbonyl carbon should appear significantly downfield (δ 170-175 ppm). The carbon bearing the two fluorine atoms (C4') will be a triplet due to C-F coupling, appearing around δ 120-125 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a clear signature for the gem-difluoro group. A single resonance is expected, likely in the range of -90 to -110 ppm (relative to CFCl₃), which may exhibit complex coupling with the adjacent protons.[10]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₁₁H₁₆F₂NO) by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band for the amide C=O stretch around 1640-1680 cm⁻¹ and an N-H stretch in the region of 3200-3400 cm⁻¹. The C-F stretching vibrations will likely appear in the 1000-1200 cm⁻¹ range.
Applications in Drug Discovery and Development
The rational design of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide incorporates two structural motifs with well-documented benefits in medicinal chemistry.
The Role of the Cyclopropyl Group
The cyclopropyl group is a versatile fragment in drug design.[11][12] Its key contributions include:
-
Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[11]
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, potentially increasing its binding affinity to the target protein.[1]
-
Modulation of Physicochemical Properties: It can influence lipophilicity and aqueous solubility, properties critical for oral bioavailability.
The Significance of the Gem-Difluorocyclohexyl Moiety
The introduction of fluorine, particularly as a gem-difluoro group, is a powerful strategy in medicinal chemistry.[13][14] The 4,4-difluorocyclohexyl group offers several advantages:
-
Bioisosteric Replacement: The CF₂ group can act as a bioisostere for a carbonyl group or other polar functionalities, allowing for the fine-tuning of electronic properties and binding interactions.[2][3]
-
Blocking Metabolic Hotspots: The gem-difluoro substitution effectively blocks potential sites of oxidative metabolism on the cyclohexyl ring, enhancing the metabolic stability of the molecule.[15]
-
Modulation of pKa and Lipophilicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups and alter the overall lipophilicity of the compound, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.[16]
Caption: Rationale for the molecular design of 2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide.
Conclusion
2-cyclopropyl-N-(4,4-difluorocyclohexyl)acetamide represents a thoughtfully designed molecule with considerable potential for application in drug discovery programs. Its synthesis is accessible through established and reliable chemical transformations. The strategic combination of the metabolically robust and conformationally constraining cyclopropyl group with the pKa- and lipophilicity-modulating, metabolically-blocking gem-difluorocyclohexyl moiety makes this compound a compelling candidate for lead optimization campaigns across various therapeutic areas. This technical guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the biological activities of this promising chemical entity.
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